N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-ethoxybenzamide
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Overview
Description
This compound belongs to a broader class of organic compounds featuring benzofuran moieties. Benzofuran derivatives are significant due to their presence in numerous bioactive molecules and pharmaceutical agents. They are known for their diverse pharmacological properties and have been the subject of extensive synthesis and modification efforts to explore their potential in drug development and other applications.
Synthesis Analysis
While specific synthesis details for "N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-ethoxybenzamide" are not directly available, related works offer insight into methodologies that could be adapted for its synthesis. The palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as the CO source represents a relevant methodological approach for creating benzofuran cores (Li et al., 2017). Such strategies highlight the evolving techniques in benzofuran synthesis, potentially applicable to the target compound.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by a fused benzene and furan ring. This core structure imparts specific electronic and steric properties, influencing the compound's reactivity and interaction with biological targets. The detailed molecular geometry, including bond lengths and angles, can be elucidated through techniques like X-ray crystallography and computational modeling, providing insights into its potential bioactive conformation (Karabulut et al., 2014).
Scientific Research Applications
Sigma Receptor Scintigraphy in Oncology
Benzofuran derivatives, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, have been studied for their potential in visualizing primary breast tumors in humans through sigma receptor scintigraphy. This technique exploits the preferential binding of benzamides to sigma receptors, which are overexpressed in breast cancer cells. Preliminary patient studies indicate that these compounds can accumulate in breast tumors, suggesting their potential use in non-invasively assessing tumor proliferation (Caveliers et al., 2002).
Analytical Toxicology of Novel Psychoactive Substances
Research into the toxicokinetics and analytical toxicology of novel NBOMe derivatives, which are structurally related to benzofuran, provides insights into drug-drug interactions, elimination routes, and the development of toxicological screening procedures. These studies are crucial for identifying substances in cases of abuse and intoxication and for performing risk assessments (Richter et al., 2019).
Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have been synthesized and evaluated for their inhibitory activity against vascular endothelial growth factor receptor (VEGFR-2), demonstrating potential anticancer activity. Some compounds exhibited significant in vitro cytotoxicity against human cancer cell lines and in vivo antiprostate cancer activity. These findings highlight the therapeutic potential of benzofuran scaffolds in cancer treatment (Abdelhafez et al., 2014).
Antimicrobial and Antioxidant Properties
Benzofuran and its derivatives have shown a broad range of biological activities, including antimicrobial and antioxidant properties. Some derivatives have been used in treating skin diseases such as cancer or psoriasis, underscoring the importance of the benzofuran heterocycle in drug discovery for microbial diseases (Hiremathad et al., 2015).
Molecular Docking and Antituberculosis Studies
The synthesis and evaluation of 3-Methyl-1-Benzofuran-2-Carbohydrazide and its derivatives have demonstrated potential antituberculosis activity. These compounds have been studied through molecular docking, providing insights into their mechanism of action and highlighting the benzofuran core's significance in developing new therapeutic agents (Thorat et al., 2016).
Mechanism of Action
Target of Action
Benzofuran derivatives, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been developed and utilized as anticancer agents .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biological pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The future research directions could involve further exploration of the biological activities and potential applications of benzofuran derivatives in drug development.
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells . The nature of these interactions often involves inducing pro-oxidative effects, which increase reactive oxygen species in cells.
Cellular Effects
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE may have similar cellular effects as other benzofuran derivatives. For example, some benzofuran derivatives have been found to inhibit cell growth in various cancer cell lines . They can influence cell function by increasing reactive oxygen species, especially at 12 hours of incubation.
Molecular Mechanism
It is known that benzofuran derivatives can interact with their targets by inducing pro-oxidative effects, which increase reactive oxygen species in cells. This interaction can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to exhibit more potent effects than 3,4-methylenedioxyamphetamine (MDA) in vitro and in vivo, producing sustained stimulant-like effects in rats .
Metabolic Pathways
It is known that dioxin biodegradation pathways can form several benzofuran derivatives .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
It is known that benzofuran derivatives can interact with various subcellular compartments or organelles .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-24-18-10-6-4-8-15(18)20(23)21-12-11-16(22)19-13-14-7-3-5-9-17(14)25-19/h3-10,13,16,22H,2,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEIFOBTOQEAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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